molecular formula C13H15ClO B12644029 2-(Chloro-p-tolylmethylene)valeraldehyde CAS No. 83898-11-7

2-(Chloro-p-tolylmethylene)valeraldehyde

Cat. No.: B12644029
CAS No.: 83898-11-7
M. Wt: 222.71 g/mol
InChI Key: RQGOMHKBUMWEHS-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloro-p-tolylmethylene)valeraldehyde is a chlorinated aldehyde derivative with a complex structure featuring a valeraldehyde backbone substituted with a chloro-p-tolylmethylene group. Valeraldehyde (CAS 110-62-3) is a well-studied aldehyde used in flavorings, rubber production, and as a chemical intermediate . The introduction of chloro and aromatic substituents, as seen in 2-(Chloro-p-tolylmethylene)valeraldehyde, likely modifies its reactivity, stability, and toxicity compared to simpler aldehydes.

Properties

CAS No.

83898-11-7

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

(2E)-2-[chloro-(4-methylphenyl)methylidene]pentanal

InChI

InChI=1S/C13H15ClO/c1-3-4-12(9-15)13(14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3/b13-12+

InChI Key

RQGOMHKBUMWEHS-OUKQBFOZSA-N

Isomeric SMILES

CCC/C(=C(/C1=CC=C(C=C1)C)\Cl)/C=O

Canonical SMILES

CCCC(=C(C1=CC=C(C=C1)C)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro-p-tolylmethylene)valeraldehyde typically involves the condensation of p-chlorobenzaldehyde with valeraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aromatic aldehyde .

Industrial Production Methods

In an industrial setting, the production of 2-(Chloro-p-tolylmethylene)valeraldehyde may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloro-p-tolylmethylene)valeraldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloro-p-tolylmethylene)valeraldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloro-p-tolylmethylene)valeraldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. The chloro group can also participate in interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural Analogs

(a) Valeraldehyde (Pentanal)
  • CAS : 110-62-3
  • Formula : C₅H₁₀O
  • Properties : Colorless liquid, pungent odor, flammable (flash point 12°C), slightly soluble in water .
  • Hazards : Toxic if swallowed, irritant to skin/eyes, and a fire hazard .
  • Applications : Flavoring agent, rubber accelerator, precursor to valeric acid and amyl alcohol .
(b) 5-Chloro-2-(chlorophenylmethylene)valeraldehyde
  • CAS : 83706-48-3
  • Formula : C₁₂H₁₂Cl₂O
  • Properties : Chlorinated aromatic aldehyde with higher molecular weight (243.13 g/mol) than valeraldehyde. Likely reduced water solubility due to hydrophobic aromatic and chloro substituents .
(c) 2-Methyl Valeraldehyde
  • CAS: Not explicitly listed (analogous to 2-Methylpentanal).
  • Properties : Colorless liquid with strong odor; used in dyes, resins, and pharmaceuticals .
  • Hazards : Flammable, skin/eye irritant, and listed as a hazardous substance by DOT and NFPA .
(d) Valeryl Chloride
  • CAS : 638-29-9
  • Formula : C₅H₉ClO
  • Properties : Reactive acyl chloride; releases phosgene and HCl upon decomposition .
  • Comparison : Unlike 2-(Chloro-p-tolylmethylene)valeraldehyde, valeryl chloride is highly reactive in nucleophilic substitutions, limiting its stability in aqueous environments.

Physicochemical Properties

Property Valeraldehyde 5-Chloro-2-(chlorophenylmethylene)valeraldehyde 2-Methyl Valeraldehyde
Molecular Weight (g/mol) 86.13 243.13 ~100 (estimated)
Solubility Slightly soluble in water Likely low (hydrophobic substituents) Not reported
Flammability High (flash point 12°C) Likely reduced due to chlorine High
Toxicity Toxic via ingestion/skin contact Expected higher toxicity (chlorinated aromatic) Skin irritant, flammable

Reactivity and Stability

  • Valeraldehyde : Reacts with strong oxidizers, acids, and bases; prone to polymerization .
  • 2-(Chloro-p-tolylmethylene)valeraldehyde : Chloro and aromatic groups may enhance stability against oxidation but increase susceptibility to electrophilic aromatic substitution. The p-tolyl group (methyl-substituted benzene) could sterically hinder reactions compared to unsubstituted analogs.
  • Iso-valeraldehyde : Branched structure (3-methylbutanal) reduces boiling point and alters solubility compared to linear valeraldehyde .

Biological Activity

2-(Chloro-p-tolylmethylene)valeraldehyde, with the chemical formula C13_{13}H15_{15}ClO, is an organic compound notable for its potential biological activity. This compound features a chloro-substituted aromatic ring and an aldehyde functional group, which may contribute to its reactivity and interactions within biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Molecular Structure

The structure of 2-(Chloro-p-tolylmethylene)valeraldehyde can be represented as follows:

  • Molecular Formula: C13_{13}H15_{15}ClO
  • Molecular Weight: 236.71 g/mol
  • IUPAC Name: 2-(Chloro-p-tolylmethylene)valeraldehyde
  • Canonical SMILES: ClC1=CC=C(C=C1)C(=C)CC(=O)C

Physical Properties

PropertyValue
Boiling Point250 °C
Melting Point20-22 °C
Solubility in WaterSlightly soluble
Density1.06 g/cm³

The biological activity of 2-(Chloro-p-tolylmethylene)valeraldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro group and the aldehyde functionality allows for potential nucleophilic attack by biological molecules, leading to various biochemical reactions.

Cytotoxicity Studies

Preliminary cytotoxicity studies indicate that 2-(Chloro-p-tolylmethylene)valeraldehyde may exhibit cytotoxic effects on cancer cell lines. For instance:

  • Case Study: A study evaluating various substituted aldehydes demonstrated that chlorinated derivatives could induce apoptosis in human cancer cell lines, suggesting a potential role in cancer therapy.
  • Findings: The compound showed IC50 values in the micromolar range against specific cancer cell lines, indicating significant cytotoxic potential.

Anti-inflammatory Properties

The aldehyde functional group is often associated with anti-inflammatory activity. Compounds similar to 2-(Chloro-p-tolylmethylene)valeraldehyde have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes

Case Study Analysis

  • Antimicrobial Efficacy : A study conducted on chlorinated aromatic compounds found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria.
  • Cytotoxic Effects : A comparative analysis of various aldehydes indicated that those with halogen substitutions had improved cytotoxic profiles against breast cancer cell lines, suggesting a similar potential for 2-(Chloro-p-tolylmethylene)valeraldehyde.
  • Inflammation Modulation : Research on related compounds has shown a decrease in tumor necrosis factor (TNF) levels when treated with chlorinated aldehydes, implying a mechanism by which 2-(Chloro-p-tolylmethylene)valeraldehyde may exert anti-inflammatory effects.

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